6-Oxocytidine

説明

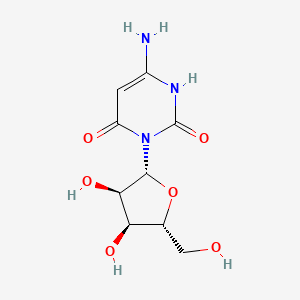

6-Oxocytidine (CAS: Not explicitly provided in evidence; structurally derived from cytidine) is a cytidine analogue characterized by the substitution of the amino group at the C6 position with a ketone group. This modification confers unique chemical and biochemical properties, making it valuable in nucleic acid research and therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-oxocytidine involves the incorporation of an oxygen atom at the sixth position of the cytidine molecule. One common method includes the use of 2′-O-methyl-3′-O-phosphoramidite building blocks. These building blocks are synthesized and incorporated into oligodeoxynucleotides via phosphoramidite chemistry . The reaction conditions typically involve the use of sodium cacodylate buffer, sodium chloride, and magnesium chloride to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar phosphoramidite chemistry techniques. Optimization of reaction conditions and purification processes would be essential to achieve high yields and purity suitable for industrial applications.

化学反応の分析

Types of Reactions: 6-Oxocytidine undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleoside analogues.

科学的研究の応用

Chemical Properties and Structural Significance

6-Oxocytidine is notable for its ability to form stable triple helices with complementary DNA sequences. Research indicates that it exhibits the highest melting temperature (Tm) among cytidine analogs, suggesting enhanced stability in nucleic acid structures. This property makes it a valuable tool for studying nucleic acid interactions under varying pH conditions, which can be crucial for understanding genetic regulation and stability in biological systems .

Research Applications

-

Nucleic Acid Studies

- Triple Helix Formation : The ability of this compound to form triple helices allows researchers to explore the mechanisms of gene regulation and the structural dynamics of DNA. This is particularly relevant in the context of therapeutic strategies aimed at modulating gene expression.

- Stability Testing : Its high Tm value makes it an ideal candidate for experiments aimed at understanding the stability of nucleic acid complexes, which is essential for drug design and development.

-

Therapeutic Potential

- Antiviral Research : As a nucleoside analog, this compound has potential applications in antiviral drug development. Its structural similarity to naturally occurring nucleosides enables it to interfere with viral replication processes.

- Cancer Therapy : Preliminary studies suggest that compounds like this compound may inhibit the growth of certain cancer cell lines by disrupting nucleic acid synthesis, indicating a potential pathway for cancer treatment .

-

Biochemical Assays

- Enzyme Interaction Studies : The compound can be utilized in assays to investigate enzyme-substrate interactions, particularly those involving nucleoside kinases and polymerases. Understanding these interactions can lead to insights into metabolic pathways and enzyme regulation.

Case Studies and Research Findings

作用機序

The mechanism of action of 6-oxocytidine involves its incorporation into nucleic acids, where it can form stable complexes with complementary strands. This stability is attributed to the unique hydrogen bonding patterns facilitated by the oxygen atom at the sixth position . The compound can interact with specific molecular targets, such as enzymes involved in nucleic acid metabolism, thereby influencing various biological pathways.

類似化合物との比較

Structural and Functional Analogues

Table 1: Comparative Analysis of 6-Oxocytidine and Related Compounds

Key Differentiators

(i) pH Stability in Nucleic Acid Interactions

- This compound-containing oligonucleotides (e.g., d(T7²T7)) form triplexes with melting temperatures (Tm) of 21–19°C across pH 6.0–8.0, while unmodified cytidine (d(T7¹T7)) requires pH <6.6 for triplex formation .

- Mechanism : Protonation of the C6 ketone group in this compound mimics protonated cytosine, enabling stable Hoogsteen hydrogen bonding without pH dependency .

(ii) Reactivity with Electrophiles

- This compound reacts with benzenediazonium ions to form azo derivatives (e.g., compound 8), whereas cytidine is unreactive under similar conditions .

- Example: 5-(4-Nitrophenylazo)-6-oxocytidine (8) crystallizes in acidic media to yield 5-(4-nitrophenylhydrazono)-6-oxouridine (9), demonstrating unique tautomeric behavior .

(iii) Chromophoric Utility

- Compound 8 exhibits a molar extinction coefficient (ε) >10,000 M⁻¹cm⁻¹, enabling its use as a FRET donor with 2-aminopurine (2AP) and pyrrolocytosine (PyC) .

- Cytidine lacks intrinsic chromophores for such applications.

Research Findings and Implications

- Triplex Stability : The pH-independent triplex formation of this compound derivatives supports their use in gene-targeting therapies under physiological conditions .

- Analytical Probes : The tautomerization and FRET capabilities of compound 8 enable real-time monitoring of nucleic acid dynamics .

- Limitations : Derivatives like compound 9 (hydrazone form) may complicate structural predictability in acidic environments .

生物活性

6-Oxocytidine is a modified nucleoside that has garnered attention for its unique biological properties, particularly in the context of nucleic acid interactions and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and implications for drug development.

Structural Characteristics

This compound is a derivative of cytidine, where an oxygen atom is added at the sixth position of the pyrimidine ring. This modification alters its hydrogen-bonding capabilities and influences its interaction with DNA and RNA. The compound can form stable triplex structures, which are essential for various biological processes.

The biological activity of this compound primarily revolves around its ability to participate in triplex formation and its interactions with proteins involved in nucleic acid metabolism. Key mechanisms include:

- Triplex Formation : this compound can form stable triplex structures with complementary DNA strands, which enhances its binding affinity compared to unmodified cytidine. Studies have shown that oligonucleotides containing this compound exhibit increased stability and specificity in triplex formation under varied pH conditions .

- Inhibition of Viral Integrases : Research indicates that this compound-containing oligonucleotides can inhibit the activity of HIV-1 integrase in vitro. This suggests a potential role in antiviral therapies, as the inhibition of integrase is crucial for preventing viral replication .

Research Findings

Several studies have explored the biological activity of this compound, yielding significant findings:

- Oligonucleotide Stability : In UV thermal denaturation studies, oligomers containing this compound demonstrated enhanced thermal stability compared to those with standard nucleosides. This property is attributed to the unique hydrogen-bonding patterns facilitated by the oxo group .

- Triplex Stability : The stability of triplex structures formed by this compound was assessed through circular dichroism (CD) spectroscopy and UV melting experiments. Results indicated that these triplexes maintain stability across a range of pH levels, demonstrating their robustness in physiological conditions .

- Protein Binding : Oligonucleotides incorporating this compound were shown to bind specifically to proteins such as viral integrases and other nucleic acid-binding proteins, affecting their biological functions. This interaction suggests that this compound could serve as a scaffold for designing new therapeutic agents targeting these proteins .

Case Study 1: Antiviral Applications

A study investigated the efficacy of this compound-containing oligonucleotides against HIV-1 integrase. The results demonstrated that these modified oligonucleotides significantly inhibited integrase activity in vitro, suggesting their potential as antiviral agents.

Case Study 2: Triplex Formation in Cancer Research

Another research effort focused on the application of this compound in cancer biology, where it was found to enhance the binding affinity of therapeutic oligonucleotides to target genes involved in tumor progression. The study highlighted the potential use of triplex-forming oligonucleotides as gene regulators in cancer therapy.

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Oxocytidine, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : this compound is synthesized via glycosylation of 6-aminouracil derivatives. Key steps include:

- N3-glycosylation : Use of N,N-dimethylformamide (DMF)-protected 6-aminouracil under controlled alkaline conditions to direct glycosylation to the N3 position .

- Side-product mitigation : Adjusting reaction temperature (e.g., 60–80°C) and catalyst concentration to suppress N1-alkylation byproducts .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using -NMR (e.g., characteristic H-1’ anomeric proton shifts at δ 5.5–6.0 ppm) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR spectroscopy : -NMR to confirm glycosidic bond formation (C-1’ resonance at ~85–90 ppm) and -NMR for regioselectivity analysis .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] for this compound: 261.09 g/mol) .

- HPLC purity assessment : Use reverse-phase C18 columns with UV detection at 260 nm to ensure ≥95% purity .

Q. How does this compound’s electronic structure influence its reactivity in nucleoside chemistry?

- Methodological Answer : The 6-oxo group withdraws electron density, reducing nucleophilicity at N1 and increasing susceptibility to electrophilic substitution at C5. For example:

- Phenylazo modification : Reactivity with benzenediazonium ions at C5 under acidic conditions, confirmed by UV-Vis spectroscopy (λ~350 nm for azo bonds) .

- Table : Key electronic effects on reactivity:

| Position | Reactivity Driver | Example Reaction |

|---|---|---|

| C5 | Electron-deficient due to 6-oxo | Azo-coupling |

| N3 | Glycosylation site | Nucleoside synthesis |

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from:

- Protecting group strategies : DMF vs. acetyl protection alters reaction pathways .

- Analytical variability : Standardize quantification methods (e.g., HPLC area normalization vs. gravimetric analysis) .

- Statistical validation : Use triplicate experiments with error margins (<5% RSD) and report solvent purity, catalyst lot numbers, and ambient conditions .

Q. What strategies enable regioselective functionalization of this compound for targeted applications (e.g., fluorescent nucleodyes)?

- Methodological Answer :

- C5 modification : Introduce electron-withdrawing groups (e.g., phenylazo) to enhance conjugation for fluorescence. Monitor via cyclic voltammetry for redox potential shifts .

- N3 vs. O2’ selectivity : Use steric hindrance (e.g., bulky silyl protecting groups) to direct modifications to specific sites .

- Case study : 5-Phenylazo-6-oxocytidine shows λ~500 nm emission, validated by fluorescence spectroscopy and DFT calculations .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions, and what protocols ensure reproducibility?

- Methodological Answer :

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C, pH 1–13) with HPLC monitoring.

- Key findings : Degradation peaks at pH >10 (hydrolysis of glycosidic bond) and <2 (protonation-induced ring opening) .

- Protocol : Buffer solutions (PBS, citrate) at 4°C for short-term storage; lyophilization for long-term stability .

Q. What computational models are validated for predicting this compound’s interaction with enzymes (e.g., kinases or phosphorylases)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures (PDB: 3L2U for human deoxycytidine kinase) to predict binding affinities .

- MD simulations : GROMACS for 100-ns trajectories to assess conformational stability in enzyme active sites .

Q. Guidance for Experimental Design & Data Validation

- Reproducibility : Document reaction conditions (e.g., solvent lot, humidity) and share raw spectral data in supplementary materials .

- Contradiction resolution : Compare datasets across studies using meta-analysis tools (e.g., RevMan) to identify systematic biases .

- Ethical reporting : Disclose failed attempts (e.g., N1-glycosylation side reactions) to aid community troubleshooting .

特性

IUPAC Name |

6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-4-1-5(14)12(9(17)11-4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2,10H2,(H,11,17)/t3-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWXLHBETVAFW-YXZULKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933948 | |

| Record name | 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150439-90-0 | |

| Record name | 6-Oxocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150439900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。